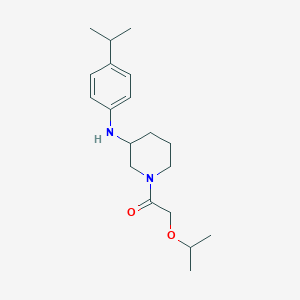
4-(4-chlorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as TAK-659, is a chemical compound used in scientific research. It belongs to the class of piperazinecarboxamide compounds and has been studied for its potential therapeutic applications. In
作用機序
4-(4-chlorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide inhibits BTK activity by binding to the active site of the enzyme and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. This compound has also been found to inhibit the activity of other kinases such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in the activation of T cells and other immune cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. It has also been found to suppress the immune response in autoimmune and inflammatory diseases. This compound has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been found to reduce the infiltration of immune cells into the target tissues.
実験室実験の利点と制限
4-(4-chlorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It has high potency and selectivity for BTK inhibition, which makes it a valuable tool for studying the role of BTK in various diseases. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It also has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the study of 4-(4-chlorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore its combination therapy with other drugs such as immune checkpoint inhibitors and chemotherapy agents. Additionally, further studies are needed to establish the long-term safety and efficacy of this compound in clinical trials.
合成法
The synthesis method of 4-(4-chlorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 4-chlorobenzylamine with 3-methoxyphenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with carboxylic acid to obtain the final product, this compound.
科学的研究の応用
4-(4-chlorobenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammatory diseases. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. Inhibition of BTK activity has been shown to reduce the proliferation and survival of cancer cells and suppress the immune response in autoimmune and inflammatory diseases.
特性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-4-2-3-17(13-18)21-19(24)23-11-9-22(10-12-23)14-15-5-7-16(20)8-6-15/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDLSAUOSWKCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-(3-phenylpropyl)morpholine](/img/structure/B5319286.png)
![3-allyl-5-{3-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319303.png)
![1'-(3-methoxybenzyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5319311.png)
![3-[4-(5-{[methoxy(phenyl)acetyl]amino}-1H-pyrazol-1-yl)piperidin-1-yl]propanamide](/img/structure/B5319319.png)

![ethyl 2-(4,5-dimethoxy-2-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5319333.png)
![5-[(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5319341.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(4-methyl-1H-imidazol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5319351.png)
![4-(1-methyl-5-piperidin-1-yl-1H-1,2,4-triazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5319352.png)
![2-(4-bromophenyl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B5319360.png)

![2-(3,4-dichlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5319377.png)
![N-(2,4-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5319396.png)
![5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5319404.png)